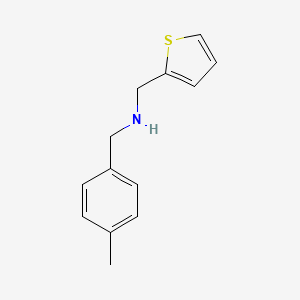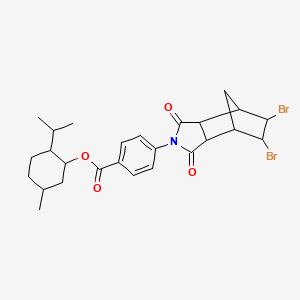
5-methyl-2-(propan-2-yl)cyclohexyl 4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-(propan-2-yl)cyclohexyl 4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexyl ring substituted with a methyl and isopropyl group, and a benzoate ester linked to a dibromo-dioxooctahydro-methanoisoindol moiety. Its unique structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.
Métodos De Preparación
The synthesis of 5-methyl-2-(propan-2-yl)cyclohexyl 4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the esterification of 5-methyl-2-(propan-2-yl)cyclohexanol with 4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Análisis De Reacciones Químicas
5-methyl-2-(propan-2-yl)cyclohexyl 4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The cyclohexyl ring can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dibromo groups can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It may find use in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-methyl-2-(propan-2-yl)cyclohexyl 4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is not well-documented. its structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent modification. The dibromo-dioxooctahydro-methanoisoindol moiety may play a crucial role in its bioactivity by facilitating binding to biological targets.
Comparación Con Compuestos Similares
Similar compounds to 5-methyl-2-(propan-2-yl)cyclohexyl 4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate include:
5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: This compound has a similar cyclohexyl structure but features an amino group and a phenylbutanoate moiety.
5-methyl-2-(propan-2-yl)cyclohexylmethanamine: This compound has a similar cyclohexyl structure but features a methanamine group.
The uniqueness of this compound lies in its dibromo-dioxooctahydro-methanoisoindol moiety, which may impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C26H31Br2NO4 |
|---|---|
Peso molecular |
581.3 g/mol |
Nombre IUPAC |
(5-methyl-2-propan-2-ylcyclohexyl) 4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate |
InChI |
InChI=1S/C26H31Br2NO4/c1-12(2)16-9-4-13(3)10-19(16)33-26(32)14-5-7-15(8-6-14)29-24(30)20-17-11-18(21(20)25(29)31)23(28)22(17)27/h5-8,12-13,16-23H,4,9-11H2,1-3H3 |
Clave InChI |
ARVQVDZJCBAPMF-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)OC(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C(C5Br)Br)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


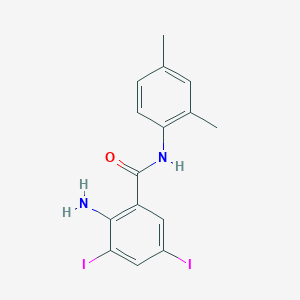
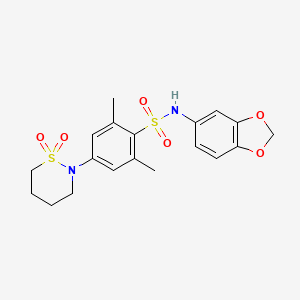
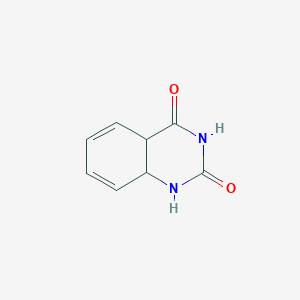
![3-Methyl-6-(morpholin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12485654.png)
![2-Chloro-5-{[(4-methylphenyl)acetyl]amino}benzoic acid](/img/structure/B12485655.png)
![4-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12485659.png)

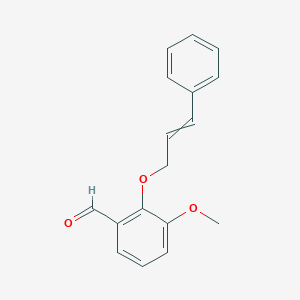
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B12485681.png)
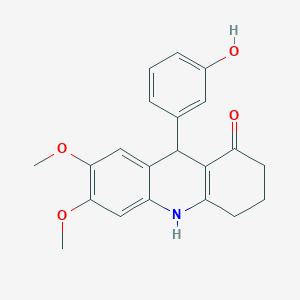
![8-fluoro-N,N-dimethyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B12485684.png)
![N~2~-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12485686.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide](/img/structure/B12485697.png)
